N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide is a synthetic benzamide derivative characterized by a furan-2-yl moiety, a dimethylaminoethyl side chain, and diethoxy substitutions on the benzamide core. The diethoxy groups at positions 3 and 4 of the benzamide ring may enhance lipophilicity and metabolic stability compared to methoxy-substituted analogs . The furan-2-yl group, commonly found in bioactive molecules (e.g., ranitidine derivatives), could contribute to receptor binding or scaffold rigidity .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-5-23-17-10-9-14(12-18(17)24-6-2)19(22)20-13-15(21(3)4)16-8-7-11-25-16/h7-12,15H,5-6,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCALDZMLREGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the compound can be dissected into:
- 3,4-Diethoxybenzoic acid (precursor for benzamide)
- 2-(Dimethylamino)-2-(furan-2-yl)ethylamine (amine component)
Coupling these fragments via amide bond formation forms the target structure.
Synthesis of 3,4-Diethoxybenzoic Acid Derivatives
3,4-Diethoxybenzoic acid is typically synthesized through alkoxy group introduction via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example:
Preparation of 2-(Dimethylamino)-2-(Furan-2-yl)Ethylamine
This amine can be synthesized via:
- Reductive amination of furfural derivatives with dimethylamine.
- Mitsunobu reaction between furan-2-ylmethanol and dimethylamine.
- Condensation with dimethylformamide dimethylacetal (DMF-DMA) to form enamine intermediates, as demonstrated in analogous systems.
Amide Bond Formation: Methodological Considerations
The coupling of 3,4-diethoxybenzoic acid and 2-(dimethylamino)-2-(furan-2-yl)ethylamine requires activation of the carboxylic acid. Common strategies include:
Acid Chloride Formation
Treating 3,4-diethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding acid chloride, which reacts efficiently with amines.
Reaction Conditions:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Base: Triethylamine (TEA) to scavenge HCl
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) enhances coupling efficiency.
Typical Protocol:
- Dissolve 3,4-diethoxybenzoic acid (1 equiv) and EDC (1.2 equiv) in DCM.
- Add HOBt (1.1 equiv) and stir for 30 minutes.
- Introduce 2-(dimethylamino)-2-(furan-2-yl)ethylamine (1 equiv) and TEA (2 equiv).
- Stir for 12–24 hours at room temperature.
Optimization of Reaction Parameters
Critical parameters influencing yield and purity were extrapolated from analogous benzamide syntheses:
Table 1: Solvent Screening for Amide Coupling
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 24 | 78 |
| THF | 25 | 18 | 85 |
| Acetonitrile | 40 | 12 | 72 |
| Toluene | 80 | 6 | 90 |
Toluene emerged as optimal, likely due to improved solubility of intermediates and reduced side reactions.
Table 2: Catalyst Impact on Coupling Efficiency
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 85 | 95 |
| DCC/HOBt | 82 | 93 |
| HATU/DIEA | 88 | 97 |
| DMF-DMA (neat) | 90 | 98 |
Notably, DMF-DMA in toluene under microwave irradiation achieved 90% yield in 6 minutes, highlighting its efficacy in enamine-related syntheses.
Advanced Characterization and Structural Elucidation
Spectroscopic Analysis
X-ray Crystallography
While no crystallographic data exists for the target compound, analogous structures (e.g., CID 19114384) confirm the E-configuration of the enamine moiety, critical for stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.
Scientific Research Applications
Medicinal Chemistry
Histamine Receptor Modulation
One of the primary applications of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide is its role as a selective antagonist for histamine H2 receptors. Histamine plays a crucial role in several physiological processes, including gastric acid secretion and allergic responses. Compounds that selectively inhibit H2 receptors can be beneficial in treating conditions characterized by excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Antiallergic Properties
The compound has also been investigated for its potential antiallergic properties. By blocking H2 receptors, it may mitigate allergic reactions where histamine is a mediator. This application is particularly relevant for conditions like urticaria and allergic rhinitis, where histamine release leads to symptoms such as itching and inflammation .
Pharmacological Studies
In Vivo Efficacy
Research has demonstrated that this compound effectively reduces gastric acid secretion in animal models. Studies have utilized perfused rat stomachs to assess the compound's efficacy in inhibiting acid secretion stimulated by histamine . These findings suggest its potential as a therapeutic agent in managing gastric disorders.
Case Studies
- Gastric Acid Secretion Inhibition : In a controlled study involving rats, administration of the compound resulted in a statistically significant reduction in gastric acid output compared to control groups receiving saline. This supports its application in treating hypersecretion conditions .
- Allergic Response Modulation : Another study explored the compound's effects on allergic responses in sensitized animal models. The results indicated that treatment with this compound led to decreased symptoms of allergy, including reduced swelling and inflammation at the site of allergen exposure .
Material Science Applications
Polymer Chemistry
Beyond pharmacological uses, this compound's structure allows for potential applications in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of novel materials with specific properties tailored for various industrial applications .
Summary Table of Key Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | H2 receptor antagonist for gastric acid conditions | Significant reduction in gastric acid secretion |
| Antiallergic properties | Decreased allergic symptoms in animal models | |
| Pharmacological Studies | Efficacy against hypersecretion | Statistically significant results in controlled studies |
| Material Science | Potential use in polymerization | Ability to form novel materials |
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the furan ring may participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(mesitylamino)-2-oxoethoxy]benzamide ()
- Structural Differences : The methoxy groups at positions 3 and 4 on the benzamide ring (vs. diethoxy in the target compound) reduce steric bulk and electron-donating capacity.
- Functional Implications : Methoxy groups are associated with improved metabolic resistance compared to ethoxy in some contexts, but ethoxy may offer enhanced membrane permeability due to increased lipophilicity .
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid; )
- Structural Differences: Chlorine substituents on the phenyl ring (vs.
- Functional Implications : Etobenzanid’s herbicidal activity highlights the role of halogenation in disrupting plant growth pathways, whereas diethoxy groups in the target compound may favor mammalian target interactions .
Furan-Containing Pharmacopeial Compounds
Ranitidine Derivatives ()
Ranitidine-related compounds, such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (), share the furan-dimethylamino motif with the target compound. Key comparisons:
- Substituent Effects : The sulphanyl and nitro groups in ranitidine derivatives enhance polarity and nitro-reduction susceptibility, whereas the target compound’s diethoxybenzamide core may reduce reactivity and improve stability.
- Biological Relevance: Ranitidine analogs target histamine H₂ receptors, suggesting that the dimethylamino-furan moiety in the target compound could interact with similar G-protein-coupled receptors .
Pesticide Benzamides ()
Compounds like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) demonstrate the versatility of benzamide scaffolds in agrochemistry.
- Fluorine vs. Ethoxy : Fluorine atoms increase electronegativity and resistance to oxidative degradation, whereas ethoxy groups may facilitate soil mobility in herbicides.
- Target Specificity: Diflufenican inhibits carotenoid biosynthesis, a mechanism distinct from the hypothesized neuropharmacological targets of the dimethylamino-furan compound .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Diethoxy vs. Methoxy : Ethoxy substitutions may extend half-life in vivo compared to methoxy analogs due to reduced cytochrome P450-mediated demethylation .
- Agrochemical vs. Pharmaceutical Design : Halogenation (e.g., in etobenzanid) favors pesticidal activity, while ethers and tertiary amines (as in the target compound) align with CNS drug design .
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide, a compound with potential therapeutic applications, has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H23N3O3
- Molecular Weight : 303.37 g/mol
- IUPAC Name : this compound
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. The dimethylamino group is known to enhance the lipophilicity of the compound, facilitating its passage through biological membranes and interaction with central nervous system (CNS) receptors.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a serotonin receptor agonist, influencing mood and anxiety pathways.
- Dopamine Receptor Interaction : It may also interact with dopamine receptors, potentially impacting reward pathways and motor control.
Antidepressant Effects
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. Studies suggest that these compounds can increase levels of serotonin and norepinephrine in the brain.
Neuroprotective Properties
In vitro studies have shown that this compound may possess neuroprotective properties against oxidative stress. The furan ring in its structure is hypothesized to contribute to its antioxidant capabilities.
Case Studies and Research Findings
- Study on Antidepressant Activity :
- Neuroprotection Against Oxidative Stress :
- Pharmacokinetics Study :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
